molecular formula C13H18O4 B1523167 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid CAS No. 1094693-27-2

4-[4-(2-Methoxyethyl)phenoxy]butanoic acid

Cat. No.: B1523167
CAS No.: 1094693-27-2
M. Wt: 238.28 g/mol
InChI Key: WFFRLSRZHMIYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(2-Methoxyethyl)phenoxy]butanoic acid is a phenoxy butanoic acid derivative of interest in medicinal chemistry and pharmaceutical research. Compounds within this structural class are frequently investigated as synthetic intermediates for active pharmaceutical ingredients (APIs), particularly in the development of beta-adrenergic receptor blockers (beta-blockers) . The 4-(2-methoxyethyl)phenoxy moiety is a key structural feature found in certain cardiovascular agents, suggesting this compound's potential value as a building block in the synthesis of novel or generic therapeutics targeting hypertension and angina pectoris . Its mechanism of action is dependent on the final active molecule it is used to create. As a butanoic acid derivative, it typically functions as a flexible linker, connecting the aromatic "head" group to other molecular components during synthesis. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment (PPE) and adhere to their institution's safety protocols.

Properties

IUPAC Name

4-[4-(2-methoxyethyl)phenoxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-16-10-8-11-4-6-12(7-5-11)17-9-2-3-13(14)15/h4-7H,2-3,8-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFFRLSRZHMIYGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

4-[4-(2-Methoxyethyl)phenoxy]butanoic acid has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

  • Medicine: It has potential as a precursor for pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism by which 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can include inhibition or activation of certain biochemical processes.

Comparison with Similar Compounds

Structural Analogues of Phenoxybutanoic Acids

The following table summarizes key structural and functional differences between 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid and related compounds:

Compound Name Molecular Formula Average Mass (g/mol) Substituents Key Properties/Activities Evidence Source
This compound* Not explicitly provided (inferred: C13H18O5) ~254.28 4-(2-Methoxyethyl)phenoxy HDAC inhibition (derivatives)
4-(2-Methoxyphenyl)butanoic acid C11H14O3 194.23 2-Methoxyphenyl No bioactivity reported
4-(4-Chlorophenoxy)butanoic acid C10H11ClO3 214.64 4-Chlorophenoxy Structural conformation studies
4-(3-Methoxyphenoxy)butyric acid C11H14O4 210.23 3-Methoxyphenoxy Torsional flexibility (HO–C(O)–CH2–CH2: 174.73°)
4-(2,4-Di-tert-pentylphenoxy)butanoic acid C24H38O3 374.56 2,4-Di-tert-pentylphenoxy Bulky substituents; industrial use
4-(4-Methylphenoxy)butanoic acid C11H14O3 194.23 4-Methylphenoxy No bioactivity reported

*Note: The molecular formula and mass for this compound are inferred based on structural analogs.

Key Observations:

Substituent Effects on Bioactivity: The 4-(2-methoxyethyl)phenoxy group in the target compound’s derivatives (e.g., boronic acid analogs) demonstrates superior HDAC inhibitory activity compared to trichostatin A, likely due to enhanced hydrogen bonding and hydrophobic interactions . In contrast, chlorophenoxy derivatives (e.g., 4-(4-chlorophenoxy)butanoic acid) are primarily studied for their conformational properties rather than bioactivity .

Conformational Flexibility: The HO–C(O)–CH2–CH2 torsion angle in 4-(3-methoxyphenoxy)butyric acid (174.73°) is closer to planarity than in 4-(4-chlorophenoxy)butanoic acid (161.6°), suggesting that substituent position (meta vs. para) influences molecular rigidity .

Industrial and Pharmacological Relevance: Bulky substituents, as in 4-(2,4-di-tert-pentylphenoxy)butanoic acid, are often used in industrial applications due to their stability, whereas smaller groups like methyl or methoxy are explored for drug design .

Pharmacological Comparison with Non-Butanoic Acid Derivatives

  • Bezafibrate (): A hypolipidemic agent with a phenoxy group and a chloro-substituted benzamide side chain. It lowers triglycerides by 43% and cholesterol by 20–25% but operates via a different mechanism (PPAR activation) compared to HDAC inhibitors .
  • Mebeverine Acid (): Contains an ethylamino group and a 4-methoxyphenyl substituent. Used as a spasmolytic agent, it highlights how nitrogen-containing side chains can diversify therapeutic applications .

Biological Activity

4-[4-(2-Methoxyethyl)phenoxy]butanoic acid is an organic compound with notable biological activities that make it a subject of interest in pharmacological and biochemical research. This article explores its biological properties, mechanisms of action, and relevant case studies based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C15H20O4
  • Molecular Weight : 280.32 g/mol
  • IUPAC Name : this compound

The compound features a butanoic acid moiety attached to a phenoxy group, which is further substituted with a 2-methoxyethyl group. This unique structural configuration enhances its solubility and bioavailability, making it a candidate for various applications in drug development and therapeutic interventions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against various bacterial strains. Compounds with similar structures have shown significant inhibitory effects on both Gram-positive and Gram-negative bacteria, indicating potential applications in antibiotic development.
  • Antitumor Activity : The structural features of the compound are hypothesized to contribute to its antitumor properties. Investigations into related compounds have revealed their ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). This suggests that this compound may exhibit similar mechanisms, warranting further exploration in cancer research .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell proliferation.
  • Induction of Oxidative Stress : By generating ROS, the compound can lead to oxidative damage in cells, promoting apoptosis.
  • Interaction with Cellular Targets : The butanoic acid and 2-methoxyethyl moieties may facilitate binding to cellular receptors or proteins, altering their function .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of various derivatives similar to this compound against common pathogens. Results showed that compounds with the phenoxy group exhibited enhanced activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for antibiotic development.
  • Antitumor Mechanism Investigation :
    • Research conducted on related compounds indicated that those with similar structural features could induce apoptosis in human cancer cell lines by activating apoptotic pathways through ROS generation. This raises the possibility that this compound may share this mechanism, necessitating further investigation into its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-(4-Methoxyphenoxy)butanoic acidContains a butanoic acid moietyLacks the 2-methoxyethyl group
4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acidContains nitro substitutionEnhanced reactivity due to nitro group
4-hydroxybenzoic acidSimple phenolic structureCommonly used as a preservative

The unique combination of functional groups in this compound distinguishes it from other compounds, potentially enhancing its therapeutic efficacy.

Preparation Methods

Stepwise Preparation:

Step Reaction Description Reagents/Conditions Product Yield/Notes
1 Bromination of 4-hydroxyacetophenone 4-hydroxyacetophenone, Br2 or CuBr2, ethyl acetate/chloroform, reflux Alpha-bromo-4-hydroxyacetophenone 95% purity, isolated by filtration and recrystallization
2 Methoxide-bromide exchange Alpha-bromo-4-hydroxyacetophenone, sodium methoxide or NaOH in methanol, nitrogen atmosphere Alpha-methoxy-4-hydroxyacetophenone (salt form) ~85% yield after acidification and crystallization
3 Catalytic hydrogenation Alpha-methoxy-4-hydroxyacetophenone, hydrogen gas (≥2 eq), hydrogenation catalyst (e.g., Pd/C), solvent 4-(2-methoxyethyl)phenol Major product formed in a single-step reduction

This method improves upon older, more complex routes by enabling a technically feasible, direct hydrogenation step to obtain 4-(2-methoxyethyl)phenol efficiently.

Formation of the Phenoxybutanoic Acid Moiety

Once 4-(2-methoxyethyl)phenol is obtained, it serves as the nucleophile in the synthesis of this compound. The key step involves etherification with a suitable butanoic acid derivative, often a halo-substituted butanoic acid or its ester, followed by hydrolysis if necessary.

Typical Synthetic Route:

Step Reaction Description Reagents/Conditions Product Notes
1 Nucleophilic substitution (ether formation) 4-(2-methoxyethyl)phenol, 4-halobutanoic acid or ester, base (e.g., K2CO3), polar aprotic solvent (e.g., DMF), heat This compound ester or protected acid Ether linkage formed via SN2 mechanism
2 Hydrolysis/saponification (if ester used) Aqueous base (NaOH or KOH), heat This compound Acid obtained in pure form

This approach is consistent with general phenoxy acid syntheses and is supported by analogous phenoxy-phenoxy alkane carboxylic acid derivatives described in US patent US4070177A, which outlines herbicidal phenoxy-phenoxy alkane carboxylic acid preparations.

Alternative Preparation via Epoxide Ring Opening

An alternative route involves the reaction of 4-(2-methoxyethyl)phenol with epoxide-containing intermediates, such as glycidol, under basic conditions, leading to hydroxy-substituted intermediates that can be further oxidized or functionalized to the target acid.

Step Reaction Description Reagents/Conditions Product Notes
1 Epoxide ring opening 4-(2-methoxyethyl)phenol, glycidol, base (e.g., NaOH), solvent 2-(4-(2-methoxyethyl)phenoxy)propan-1-ol intermediate Reaction proceeds under mild basic conditions
2 Oxidation to acid Oxidizing agents (e.g., KMnO4, CrO3) or catalytic oxidation 2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid or related acids Industrially scalable

Though this route is more common for related compounds like 2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propanoic acid, it provides a conceptual framework for functionalizing the phenoxy moiety with hydroxy acids, which can be further elaborated to butanoic acid derivatives.

Summary Table of Preparation Methods

Preparation Step Starting Material Key Reagents Conditions Product Yield/Remarks
Bromination 4-hydroxyacetophenone Br2 or CuBr2 Reflux in ethyl acetate/chloroform Alpha-bromo-4-hydroxyacetophenone High purity, isolated by crystallization
Methoxide Exchange Alpha-bromo-4-hydroxyacetophenone Sodium methoxide or NaOH in MeOH Nitrogen atmosphere, acidification Alpha-methoxy-4-hydroxyacetophenone ~85% yield
Hydrogenation Alpha-methoxy-4-hydroxyacetophenone H2, Pd/C catalyst Single-step reduction 4-(2-methoxyethyl)phenol Major product, efficient
Ether Formation 4-(2-methoxyethyl)phenol 4-halobutanoic acid or ester, base DMF, heat This compound ester SN2 reaction
Hydrolysis Ester intermediate NaOH or KOH, aqueous Heat This compound Pure acid obtained

Research Findings and Technical Notes

  • The bromination step requires controlled addition of bromine to avoid over-bromination and side reactions. The use of copper(II) bromide is preferred for selectivity.

  • Methoxide-bromide exchange is preferably conducted under inert atmosphere to prevent oxidation and side reactions. Acidification to pH ~6 ensures precipitation of the desired ketone intermediate.

  • Hydrogenation catalysts such as palladium on carbon provide efficient reduction of the ketone to the corresponding alcohol, which rearranges to the methoxyethyl phenol.

  • Ether formation via nucleophilic substitution benefits from polar aprotic solvents and moderate heating to achieve high conversion rates without decomposition.

  • Industrial scale-up may employ continuous flow reactors for better control of reaction parameters, ensuring high purity and yield.

Q & A

Basic Synthesis and Characterization

Q1: What are the optimal synthetic routes for 4-[4-(2-Methoxyethyl)phenoxy]butanoic acid, and how can purity be validated? Methodological Answer: The synthesis typically involves multi-step nucleophilic substitution and oxidation reactions. For example, phenoxide intermediates can be generated using 4-(2-Methoxyethyl)phenol under basic conditions (e.g., K₂CO₃), followed by alkylation with ethyl 4-bromobutanoate and subsequent hydrolysis . Purity validation requires HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm absence of unreacted intermediates. Quantify residual solvents via GC-MS .

Advanced Synthesis Challenges

Q2: How can researchers address low yields in regioselective modifications of the methoxyethyl group? Methodological Answer: Low yields often arise from steric hindrance or competing side reactions. Optimize reaction conditions by:

  • Using bulky bases (e.g., LDA) to deprotonate specific sites.
  • Employing protecting groups (e.g., tert-butyldimethylsilyl) for the carboxylic acid during modifications .
    Monitor progress via TLC (silica gel, ethyl acetate/hexane) and characterize intermediates with FT-IR to confirm functional group integrity .

Basic Analytical Techniques

Q3: Which spectroscopic methods are critical for structural confirmation of this compound? Methodological Answer:

  • ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm), methoxyethyl protons (δ 3.3–3.5 ppm), and butanoic acid protons (δ 2.4–2.6 ppm).
  • ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and methoxy carbons (δ ~55 ppm).
  • HRMS : Validate molecular formula (C₁₃H₁₈O₅) with <2 ppm error .

Advanced Structural Analysis

Q4: How do X-ray crystallography and computational modeling resolve discrepancies in conformational studies? Methodological Answer: X-ray crystallography provides empirical bond angles and torsion angles (e.g., the carboxyl group’s orientation relative to the aromatic ring, typically ~170–175° ). Compare with DFT-optimized structures (B3LYP/6-31G* basis set) to identify deviations caused by crystal packing forces. Use Mercury software for overlay analysis and RMSD calculations .

Basic Biological Activity Screening

Q5: What in vitro assays are suitable for preliminary bioactivity profiling? Methodological Answer:

  • Enzyme inhibition : Use fluorescence-based assays (e.g., COX-2 inhibition with arachidonic acid substrate).
  • Cytotoxicity : MTT assay on HEK-293 or HeLa cells (IC₅₀ determination).
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability .

Advanced Pharmacological Contradictions

Q6: How to resolve conflicting in vitro vs. in vivo anti-inflammatory activity data? Methodological Answer:

  • Pharmacokinetics : Perform LC-MS/MS to measure plasma/tissue concentrations and identify rapid metabolism.
  • Metabolite profiling : Incubate with liver microsomes (human/rat) to detect inactive or toxic metabolites.
  • Dose optimization : Adjust dosing regimens in murine models to account for bioavailability limitations .

Data Contradiction Analysis

Q7: How to reconcile conflicting structure-activity relationship (SAR) data when modifying the methoxyethyl group? Methodological Answer:

  • Statistical analysis : Apply multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) and steric (Taft ES) parameters with activity.
  • Crystallographic data : Compare active/inactive analogs’ binding modes in target protein co-crystal structures (e.g., PPAR-γ) .
  • MD simulations : Analyze ligand-protein dynamics (GROMACS) to identify critical interactions lost in inactive derivatives .

Stability and Degradation

Q8: What protocols ensure stability during long-term storage? Methodological Answer:

  • Storage : Use amber vials under argon at –20°C to prevent oxidation.
  • Degradation monitoring : Accelerated stability testing (40°C/75% RH for 4 weeks) with periodic HPLC checks.
  • Buffer compatibility : Test solubility in PBS, DMSO, and ethanol to avoid precipitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid
Reactant of Route 2
Reactant of Route 2
4-[4-(2-Methoxyethyl)phenoxy]butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.